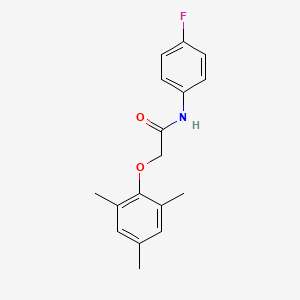

![molecular formula C15H20N2OS2 B5577811 2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions that are efficient and can be performed under mild conditions. For instance, Singh et al. (2022) described the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles, a process that might closely resemble the synthesis of the compound due to the structural similarities and the use of similar functional groups (Singh et al., 2022). Such methodologies highlight the versatility and efficiency of synthesizing complex thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including the compound of interest, can be elucidated using spectroscopic techniques and X-ray diffraction studies. Haroon et al. (2018) provided insights into the molecular geometry, vibrational assignments, and chemical shifts of similar thiazole derivatives through experimental and theoretical (DFT) studies, offering a foundation for understanding the molecular structure of complex thiazoles (Haroon et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, attributing to their reactivity towards nucleophilic and electrophilic agents. Kumar et al. (2013) explored the chemoselective thionation-cyclization of functionalized enamides, a reaction that could potentially be applied to modify or synthesize the compound , indicating the chemical versatility of thiazole derivatives (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application in chemical synthesis and drug design. Lynch and Mcclenaghan (2004) discussed the crystal structures of thiazole carboxylates, providing a basis for understanding the physical properties of such compounds, including the one under discussion (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and functional group compatibility, are crucial for their application in organic synthesis and drug development. The synthesis and functionalization approaches described by Yavari et al. (2009) for ethyl 1,3-thiazole-5-carboxylates highlight the chemical properties and reactivity patterns that could be relevant to the compound of interest (Yavari et al., 2009).

科学的研究の応用

Synthetic Chemistry Applications

Novel Synthetic Routes and Compounds : Research has focused on developing novel synthetic routes for creating thiazole derivatives, including methods for the facile ring closure and cyclization processes. For instance, the use of ethyl chloroformate/DMF mixture for ring closure of amino thiazole carboxamide to produce thiazolo[5,4-d]pyrimidines with potential biological activities has been explored (El-Bayouki & Basyouni, 1988). Additionally, the chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent to synthesize trisubstituted thiazoles introduces functional diversity to the thiazole scaffold (Kumar, Parameshwarappa, & Ila, 2013).

Regioselective Synthesis : The regioselective synthesis of disubstituted thiazoles via cyclization of dithioates with isocyanides, offering a route to synthesize N-aryl/alkylthiazole carboxamides and ethyl thiazole carboxylates, demonstrates the versatility of thiazole chemistry in generating structurally diverse compounds (Singh et al., 2022).

Materials Science Applications

- Electronic Structure and Conductivity : The introduction of bulky substituents in the synthesis of organic semiconductors, such as the replacement of the ethyl group with an isopropyl one in [Au(Et-thiazdt)2] to generate a novel molecular conductor, highlights the application of thiazole derivatives in controlling solid-state structures and charge mobility in organic electronics (Filatre-Furcate et al., 2016).

Biological Activity Studies

- Herbicidal Activity : The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates and their evaluation as herbicidal inhibitors of PSII electron transport showcases the potential of thiazole derivatives in agricultural chemistry. Certain compounds in this class demonstrated excellent herbicidal activities, underlining the utility of thiazole carboxamides in developing new classes of herbicides (Wang, Li, Li, & Huang, 2004).

特性

IUPAC Name |

4-methyl-N-[2-(5-methylthiophen-2-yl)ethyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS2/c1-9(2)15-17-11(4)13(20-15)14(18)16-8-7-12-6-5-10(3)19-12/h5-6,9H,7-8H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAURNKCNJWAQGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCNC(=O)C2=C(N=C(S2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)

![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)

![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)